Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate
Overview
Description
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a cyano group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate typically involves the following steps:
Formation of the Cyanoacetate Core: The starting material, ethyl cyanoacetate, is reacted with benzyl chloroformate in the presence of a base such as triethylamine. This reaction forms the benzyloxycarbonyl-protected amino group.
Introduction of the Amino Group: The intermediate product is then treated with an amine, such as ammonia or a primary amine, to introduce the amino group at the alpha position of the cyanoacetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Reduction: The corresponding amine.
Scientific Research Applications
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the alpha carbon more susceptible to nucleophilic attack. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacetate: Lacks the benzyloxycarbonyl-protected amino group.
Ethyl 2-amino-2-cyanoacetate: Lacks the benzyloxycarbonyl protecting group.
Benzyl 2-cyanoacetate: Contains a benzyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the cyano group on the same carbon atom. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
ethyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDPLMKKSXSSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433160 | |
Record name | Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-13-5 | |
Record name | Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.